molecular formula C19H16Cl2N2O4 B12462964 N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12462964
M. Wt: 407.2 g/mol
InChI Key: KDJBXINWTJMOQM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound. It belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxamide
  • N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxamide

Uniqueness

N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group, in particular, may impart distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H16Cl2N2O4

Molecular Weight

407.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N2O4/c1-27-9-3-8-23-18(25)12-7-6-11(10-13(12)19(23)26)17(24)22-15-5-2-4-14(20)16(15)21/h2,4-7,10H,3,8-9H2,1H3,(H,22,24)

InChI Key

KDJBXINWTJMOQM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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